molecular formula C8H16O2 B042987 Ethyl hexanoate CAS No. 123-66-0

Ethyl hexanoate

Cat. No. B042987
CAS RN: 123-66-0
M. Wt: 144.21 g/mol
InChI Key: SHZIWNPUGXLXDT-UHFFFAOYSA-N
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Patent
US09150556B2

Procedure details

In a dry pressure bottle, 3-[5-bromo-3-(1,4-dimethyl-1H-indol-3-ylmethyl) 2-oxo-2,3-dihydro-benzoimidazol-1-yl]-hexanoic acid ethyl ester (200 mg, 0.390 mmol) was dissolved in 50% Toluene/NMP (10 ml). To the solution, 2-amino thiazole (59 mg, 0.585 mmol), Cesium carbonate (191 mg, 0.585 mmol), 2(dicyclohexylphosphino)biphenyl (14 mg, 0.040 mmo), tris (dibenzyledeneacetone)-dipalladium (0) 99 mg, 0.010 nmol) were added. The bottle was then purged for 5 minutes by passing a slow stream of argon through the mixture while stirring. As the bottle was ready to be capped, the argon flow was increased. After capping, the reaction vessel was then immersed in an oil bath heated to 100° C. for 18 hours. An aliquout was removed and checked by TLC. The cooled reaction mixture was then diluted with Ethyl Acetate (200 ml) and washed with water 3 times. The organic phase was again washed with 1N HCl (200 ml), followed with brine. The collected organic phase was dried over MgSO4, filtered and evaporated to dryness to give an oil, which was purified by flash Chromatography, eluded with 30% to 50% ethyl acetate in Hexanes in 30 minutes to give 205 mg (35%) of 3-[3-1,4-Dimethyl-1H-indol-3-ylmethyl)-2-oxo-5-phenylamino-2,3-dihydro-benzoimidazol-1-yl]hexanoic acid Ethyl ester. LCMS (ESMS): m/z 524.65 (M+H).
Name
3-[5-bromo-3-(1,4-dimethyl-1H-indol-3-ylmethyl) 2-oxo-2,3-dihydro-benzoimidazol-1-yl]-hexanoic acid ethyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Toluene NMP
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step Two
Quantity
191 mg
Type
reactant
Reaction Step Two
Quantity
14 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(dibenzyledeneacetone)-dipalladium (0)
Quantity
99 mg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:33])[CH2:5][CH:6](N1C2C=CC(Br)=CC=2N(CC2C3C(=CC=CC=3C)N(C)C=2)C1=O)[CH2:7][CH2:8][CH3:9])[CH3:2].NC1SC=CN=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1>C1(C)C=CC=CC=1.CN1C(=O)CCC1.C(OCC)(=O)C>[CH2:1]([O:3][C:4](=[O:33])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH3:2] |f:2.3.4,6.7|

Inputs

Step One
Name
3-[5-bromo-3-(1,4-dimethyl-1H-indol-3-ylmethyl) 2-oxo-2,3-dihydro-benzoimidazol-1-yl]-hexanoic acid ethyl ester
Quantity
200 mg
Type
reactant
Smiles
C(C)OC(CC(CCC)N1C(N(C2=C1C=CC(=C2)Br)CC2=CN(C1=CC=CC(=C21)C)C)=O)=O
Name
Toluene NMP
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.CN1CCCC1=O
Step Two
Name
Quantity
59 mg
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
191 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
14 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
Name
(dibenzyledeneacetone)-dipalladium (0)
Quantity
99 mg
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle was then purged for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to be capped
TEMPERATURE
Type
TEMPERATURE
Details
the argon flow was increased
CUSTOM
Type
CUSTOM
Details
the reaction vessel was then immersed in an oil bath
CUSTOM
Type
CUSTOM
Details
An aliquout was removed
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
washed with water 3 times
WASH
Type
WASH
Details
The organic phase was again washed with 1N HCl (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash Chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(CCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.